(R)-1-(4-Fluoro-3-methylphenyl)butan-1-amine
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Overview
Description
®-1-(4-Fluoro-3-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methyl group on a phenyl ring, attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-3-methylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and butan-1-amine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Fluoro-3-methylphenyl)butan-1-amine may involve large-scale reductive amination processes, followed by chiral resolution using efficient and cost-effective methods such as crystallization with chiral acids or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-3-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-3-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring may enhance its binding affinity and selectivity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Fluorophenyl)butan-1-amine: Lacks the methyl group, which may affect its biological activity.
®-1-(3-Methylphenyl)butan-1-amine: Lacks the fluoro group, which may influence its chemical reactivity and binding properties.
Uniqueness
®-1-(4-Fluoro-3-methylphenyl)butan-1-amine is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly impact its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
TZKBQGTYBMPRPN-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C=C1)F)C)N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)C)N |
Origin of Product |
United States |
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